[D-Pro4,D-Trp7,9,10]-Substance P(4-11) is a synthetic analog of Substance P, an undecapeptide belonging to the tachykinin family of neuropeptides. [] It acts as a competitive antagonist at tachykinin receptors, particularly those for Substance P. [] This peptide is a valuable tool in scientific research for investigating the physiological and pathological roles of Substance P and its receptors. []
[D-Trp7,9,10]-Substance P is derived from Substance P through specific amino acid substitutions. It features the following sequence:
This compound has a calculated molecular weight of 1159.39 g/mol and a molecular formula of C58H74N14O10S. It is typically available as a lyophilized powder with a purity greater than 95% for research purposes .
The synthesis of [D-Trp7,9,10]-Substance P involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process generally includes the following steps:
Technical parameters such as reaction times, temperatures, and concentrations are crucial for optimizing yield and purity during synthesis .
The molecular structure of [D-Trp7,9,10]-Substance P reveals several important features:
The structural modifications enhance binding affinity to neurokinin receptors while potentially reducing degradation by peptidases .
[D-Trp7,9,10]-Substance P participates in several chemical reactions relevant to its biological activity:
These interactions can lead to various downstream effects in biological systems.
The mechanism of action for [D-Trp7,9,10]-Substance P primarily involves its interaction with neurokinin receptors:
This nuanced action allows it to modulate pain and inflammatory responses effectively.
The physical and chemical properties of [D-Trp7,9,10]-Substance P include:
Understanding these properties is essential for handling and application in laboratory settings.
[D-Trp7,9,10]-Substance P has several scientific applications:
[D-Trp⁷,⁹,¹⁰]-Substance P is a synthetic peptide analogue of the neuropeptide Substance P (SP), with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Trp-Phe-Trp-Trp-Met-NH₂. Its defining structural modifications involve the substitution of L-tryptophan residues at positions 7, 9, and 10 with their D-isomeric counterparts (D-tryptophan). Additionally, the C-terminal methionine is amidated, enhancing resistance to proteolytic degradation and altering receptor-binding kinetics [1] [2] [10]. The molecular formula is C₇₉H₁₀₅N₂₁O₁₃S, with a molecular weight of 1,588.89 g/mol [1] [10].
Nuclear magnetic resonance (NMR) studies in sodium dodecylsulfate micelles (mimicking lipid membranes) reveal that D-Trp modifications induce two type IV nonstandard turns around residues Arg¹-Pro²-Lys³-Pro⁴ and Gln⁶-D-Trp⁷-Phe⁸-D-Trp⁹. These turns position the N- and C-termini proximally, creating a constrained tertiary structure that facilitates broad-spectrum receptor interactions (Figure 1) [8].
Table 1: Structural Comparison of [D-Trp⁷,⁹,¹⁰]-Substance P and Related Analogues
Peptide | Sequence Modifications | Structural Consequence |
---|---|---|
Native Substance P | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂ | Linear, flexible conformation |
[D-Trp⁷,⁹,¹⁰]-Substance P | D-Trp⁷,⁹,¹⁰; C-terminal amidation | Type IV turns; termini juxtaposition |
Spantide | D-Arg¹, D-Trp⁷,⁹, L-Leu¹¹ | Helical C-terminus; enhanced lipid affinity |
[D-Arg¹,D-Phe⁵,D-Trp⁷,⁹,Leu¹¹]SP | Multiple D-amino acids; Leu¹¹ | Biased agonism at chemokine receptors |
The synthesis employs solid-phase peptide synthesis (SPPS) using Fmoc (fluorenylmethyloxycarbonyl) or t-Boc (tert-butyloxycarbonyl) chemistry. Key steps include:
Purification involves preparative reversed-phase high-performance liquid chromatography (RP-HPLC) with C18 columns and acetonitrile/water gradients (0.1% TFA). Critical quality controls include:
The D-Trp modifications enhance hydrophobicity (calculated log P ≈ 3.8) compared to native SP (log P ≈ 1.5), facilitating membrane partitioning but reducing plasma half-life due to albumin binding [8].
[D-Trp⁷,⁹,¹⁰]-Substance P exhibits distinct functional properties versus native SP and analogues:
Table 2: Functional Comparison of Substance P Analogues
Analogue | Key Functional Properties | Mechanistic Basis |
---|---|---|
Native Substance P | Activates NK1R; potentiates nicotinic acetylcholine receptors | C-terminal domain binds NK1R |
[D-Trp⁷,⁹,¹⁰]-Substance P | M1 mAChR-selective Gq/11 antagonist | D-Trp blocks receptor-G protein interface |
Spantide | Tachykinin antagonist; histamine releaser | Non-specific receptor membrane disruption |
[D-Arg¹,D-Trp⁵,⁷,⁹,Leu¹¹]SP | Broad neuropeptide antagonist; tumor growth inhibitor | Lipid-associated tertiary structure |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: